4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester
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Overview
Description
4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester is a chemical compound with the molecular formula C15H16N2O3S and a molecular weight of 304.3641 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Chemical Reactions Analysis
4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: This compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research has shown its potential as an anti-inflammatory, analgesic, and antitumor agent.
Industry: It is used in the development of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density allow it to participate in various biochemical interactions. It can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester can be compared with other thiazole derivatives such as:
2-Chlorothiazole-4-carboxylicacid ethyl ester: Known for its antimicrobial properties.
Thiazolidinones: These compounds exhibit a wide range of biological activities, including antimicrobial and antitumor effects.
Properties
CAS No. |
30761-31-0 |
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Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 2-(2-benzamidoethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-15(19)12-10-21-13(17-12)8-9-16-14(18)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,18) |
InChI Key |
KPCFTYLQQPYXOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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